2-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
This compound is a piperidine derivative featuring a benzyl ester group at the 1-position and a carboxymethyl-isopropyl-amino-methyl substituent at the 2-position.
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-2-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-15(2)20(13-18(22)23)12-17-10-6-7-11-21(17)19(24)25-14-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZIWIUKIMXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a synthetic derivative that has garnered interest in pharmacological research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.4 g/mol
- CAS Number : 1353961-13-3
The biological activity of 2-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is attributed to its structural features that allow interaction with biological targets. Its piperidine core is known to influence various receptor activities, including those related to neurotransmission and enzyme inhibition.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit the growth of various bacterial strains. The presence of the carboxymethyl group enhances solubility and bioavailability, potentially increasing antimicrobial efficacy.
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer’s. The structural modifications in this compound may enhance its inhibitory potency compared to parent compounds.
- Cytotoxicity Studies : Evaluations of cytotoxicity reveal that while some derivatives exhibit low toxicity, further studies are required to assess the safety profile of this specific compound in vitro and in vivo.
Case Studies and Research Findings
Several studies have investigated the biological effects of piperidine derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against E. coli and Staphylococcus aureus with IC50 values indicating effective concentrations for clinical relevance. |
| Study 2 | Examined the inhibition of acetylcholinesterase by a related compound, showing a 400-fold increase in activity compared to standard treatments, suggesting potential for neuroprotective applications. |
| Study 3 | Assessed cytotoxic effects on cancer cell lines, revealing selective toxicity towards malignant cells while sparing healthy cells at certain concentrations. |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves within biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining its therapeutic potential.
- Absorption : The carboxymethyl group may improve solubility, facilitating better absorption in the gastrointestinal tract.
- Metabolism : Initial findings suggest metabolic pathways that could activate or deactivate the compound's biological effects.
- Excretion : Understanding how quickly the compound is eliminated from the body will inform dosing regimens for potential therapeutic use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers
4-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS 1353971-99-9)
- Substituent Position : 4-position on the piperidine ring.
- Molecular Formula : C19H28N2O4.
- Molecular Weight : 348.44 g/mol.
(S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354010-53-9)
- Substituent Position : 3-position with S-configuration.
- Molecular Formula : C18H26N2O4.
- Molecular Weight : 334.41 g/mol.
- Key Difference : The stereochemistry and 3-position placement may influence chiral recognition in biological systems, offering distinct pharmacokinetic profiles compared to the 2-position analog .
Functional Group Variations
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
- Substituent : Replaces carboxymethyl with hydroxyethyl (-CH2CH2OH).
- Key Difference : The hydroxyl group enhances hydrophilicity, improving aqueous solubility but reducing lipid membrane permeability compared to the carboxymethyl analog .
4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1353972-73-2)
- Substituent: Aminoethyl (-CH2CH2NH2) instead of carboxymethyl.
- Molecular Formula : C18H29N3O2.
- Molecular Weight : 319.45 g/mol.
2-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester (CAS 1353946-80-1)
Structural Analogs with Modified Backbones
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS 1353956-41-8)
- Substituent: Acetyl-cyclopropyl-amino group.
2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS 1354024-69-3)
Comparative Data Table
*Inferred from positional isomer data.
Research Implications
- Enzyme Inhibition: Carboxymethyl-containing analogs (e.g., target compound) may act as angiotensin-converting enzyme (ACE) inhibitors, similar to pyrrolidine-based phosphinoyl derivatives in , but with improved selectivity due to piperidine’s larger ring size .
- Solubility vs. Bioavailability : Hydrophilic groups (e.g., hydroxyethyl in ) improve solubility but may limit blood-brain barrier penetration, whereas lipophilic substituents (e.g., isopropyl) enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
